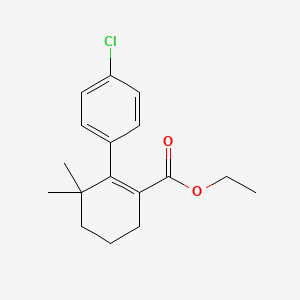
Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate is an organic compound with a complex structure It features a cyclohexene ring substituted with a carboxylate ester group, a 4-chlorophenyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate typically involves several steps. One common method includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclohexene ring reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst.
Esterification: The carboxylate ester group can be introduced through an esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)-3,3-dimethylcyclohexene-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(4-fluorophenyl)-3,3-dimethylcyclohexene-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(4-methylphenyl)-3,3-dimethylcyclohexene-1-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C17H21ClO2 |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C17H21ClO2/c1-4-20-16(19)14-6-5-11-17(2,3)15(14)12-7-9-13(18)10-8-12/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
ROJLQMSPQCVDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(CCC1)(C)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















